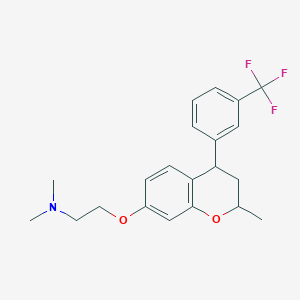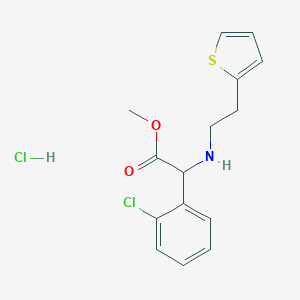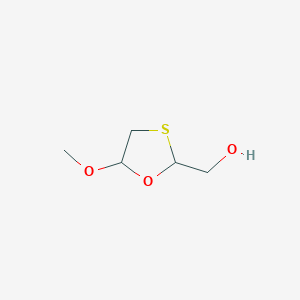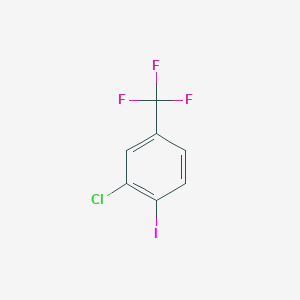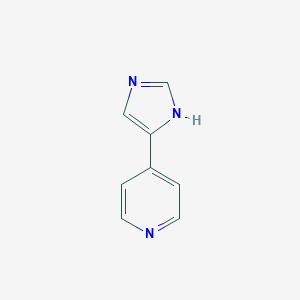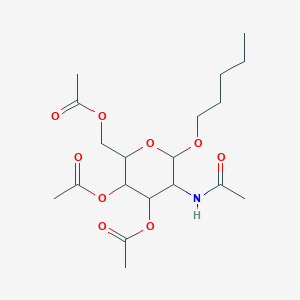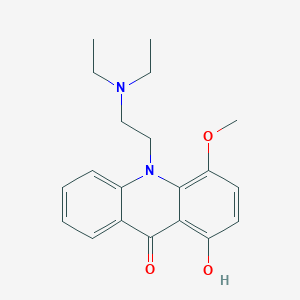
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone, also known as DHEA, is a synthetic compound that has been extensively studied for its potential application in scientific research. DHEA is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a variety of biological effects.
Mechanism of Action
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is not fully understood, but it is thought to act through a variety of pathways. This compound has been shown to interact with a number of receptors, including estrogen receptors, androgen receptors, and the GABA receptor. This compound has also been shown to have antioxidant effects and may protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its potential anti-tumor, cognitive, and immunomodulatory effects, this compound has been shown to have effects on bone density, insulin sensitivity, and lipid metabolism. This compound has also been studied for its potential to improve sexual function and libido.
Advantages and Limitations for Lab Experiments
One advantage of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone in lab experiments is that it is a synthetic compound, which allows for precise control over dosage and purity. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone. One area of interest is the potential use of this compound as a treatment for autoimmune diseases. Another area of interest is the potential use of this compound as a treatment for cognitive decline in aging populations. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of scientific research fields.
Synthesis Methods
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone can be synthesized through a multi-step process starting with 9(10H)-acridinone. The first step involves the reaction of 9(10H)-acridinone with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to produce the final product, this compound.
Scientific Research Applications
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential application in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to have anti-tumor effects and may be a potential treatment for certain types of cancer. In neurology, this compound has been studied for its potential to improve cognitive function and memory. In immunology, this compound has been shown to have immunomodulatory effects and may be a potential treatment for autoimmune diseases.
properties
CAS RN |
141992-59-8 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethyl]-1-hydroxy-4-methoxyacridin-9-one |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)12-13-22-15-9-7-6-8-14(15)20(24)18-16(23)10-11-17(25-3)19(18)22/h6-11,23H,4-5,12-13H2,1-3H3 |
InChI Key |
LQNHEXXSJIBBCR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
Other CAS RN |
141992-59-8 |
synonyms |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
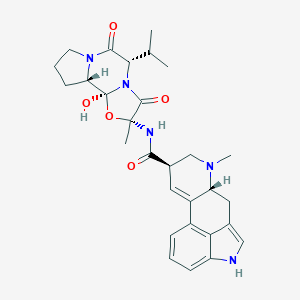
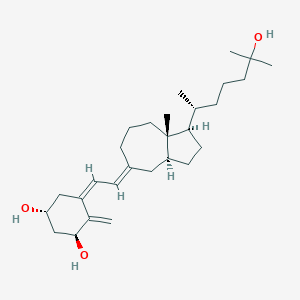
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
